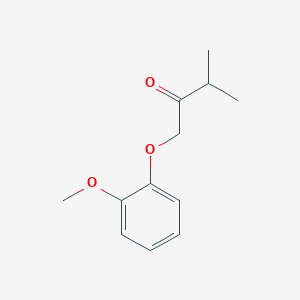

1-(2-Methoxyphenoxy)-3-methyl-2-butanone

Description

1-(2-Methoxyphenoxy)-3-methyl-2-butanone is a ketone derivative featuring a 2-methoxyphenoxy group attached to a branched butanone backbone. The methoxyphenoxy moiety is notable in pharmaceuticals, lignin models, and natural products, suggesting versatility in biological and industrial contexts .

Properties

Molecular Formula |

C12H16O3 |

|---|---|

Molecular Weight |

208.25 g/mol |

IUPAC Name |

1-(2-methoxyphenoxy)-3-methylbutan-2-one |

InChI |

InChI=1S/C12H16O3/c1-9(2)10(13)8-15-12-7-5-4-6-11(12)14-3/h4-7,9H,8H2,1-3H3 |

InChI Key |

LRJLRAIBZHLASB-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)C(=O)COC1=CC=CC=C1OC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of MFCD21869514 typically involves a series of well-defined chemical reactions. These reactions often require specific reagents and conditions to ensure the desired product is obtained with high purity and yield. For instance, the preparation might involve the use of organic solvents, catalysts, and controlled temperature and pressure conditions to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of MFCD21869514 is scaled up to meet demand. This involves optimizing the synthetic routes to be cost-effective and efficient. Industrial production methods may include continuous flow reactors, which allow for the constant production of the compound under controlled conditions, ensuring consistency and quality.

Chemical Reactions Analysis

Types of Reactions

MFCD21869514 undergoes various types of chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

Substitution: This reaction involves the replacement of one atom or group of atoms in the compound with another.

Common Reagents and Conditions

The reactions involving MFCD21869514 often require specific reagents and conditions. For example, oxidation reactions may use oxidizing agents such as potassium permanganate or hydrogen peroxide, while reduction reactions may involve reducing agents like lithium aluminum hydride. Substitution reactions might require catalysts and specific solvents to proceed efficiently.

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For instance, oxidation of MFCD21869514 might produce an oxidized derivative, while reduction could yield a reduced form of the compound. Substitution reactions can result in various substituted derivatives, each with unique properties.

Scientific Research Applications

MFCD21869514 has a wide range of applications in scientific research, including:

Chemistry: It is used as a reagent in various chemical reactions and as a standard in analytical chemistry.

Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate.

Industry: MFCD21869514 is used in the production of various industrial products, including polymers and specialty chemicals.

Mechanism of Action

The mechanism of action of MFCD21869514 involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, depending on the context in which the compound is used. For example, in a biological setting, MFCD21869514 might interact with enzymes or receptors, modulating their activity and leading to downstream effects.

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

1-(2-Methoxyphenyl)-2-butanone ()

- Structural Difference: Replaces the phenoxy oxygen with a direct phenyl linkage.

- Implications: Reduced polarity compared to 1-(2-Methoxyphenoxy)-3-methyl-2-butanone due to the absence of an ether oxygen. Altered solubility and bioavailability; phenyl groups typically enhance lipophilicity, whereas phenoxy groups may increase water solubility via hydrogen bonding .

1-[2-(1,1-Dimethylethyl)-4-methoxyphenoxy]-3,3-dimethyl-2-butanone ()

- Structural Difference: Incorporates a tert-butyl group at the phenyl ring and dimethyl groups on the butanone backbone.

- Implications: Increased molecular weight (278.39 g/mol vs. Enhanced thermal stability due to bulky substituents .

Reactivity and Stability

Lignin Model Compounds ()

Compounds like 2-(2-methoxyphenoxy)-1-(3,4-dimethoxyphenyl)ethanone () undergo β-O-4 bond cleavage under mild alkaline conditions (0.5 mol/L KOtBu at 30°C).

- Comparison: The target compound lacks a β-O-4 linkage, suggesting greater stability under alkaline conditions. Methoxyphenoxy groups in lignin models are prone to oxidative degradation (e.g., forming benzoic acids), which may also apply to this compound in oxidative environments .

Antiarrhythmic and Adrenoceptor-Binding Compounds ()

Complex derivatives like (2R,S)-1-(6-methoxy-4-(methoxymethyl)-1H-indol-5-yloxy)-3-(2-(2-methoxyphenoxy)ethylamino)propan-2-ol exhibit:

- α1-, α2-, and β1-adrenoceptor binding.

- Antiarrhythmic and hypotensive effects.

- Comparison: The target compound’s simpler structure lacks amino-propanol and indolyl groups critical for receptor interactions.

Physicochemical Properties

Hydroxyacetophenone Derivatives ()

Compounds such as 1-[2-Hydroxy-3-(3-methyl-2-butenyl)phenyl]ethanone (C₁₃H₁₆O₂, MW 204.27) share ketone backbones but differ in substituents.

- Comparison: The target compound’s methoxyphenoxy group likely increases polarity compared to prenylated hydroxyacetophenones. Boiling points for analogs in range widely (e.g., 150–300°C), suggesting the target may fall within this range depending on substituent effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.